molecular formula C16H18FN5O2S B6449523 6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2548984-04-7

6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No. B6449523
CAS RN: 2548984-04-7
M. Wt: 363.4 g/mol
InChI Key: UCKZATHWHUBGJO-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C16H18FN5O2S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is 363.11652417 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

CRF₁ Receptor Antagonist

This compound has been investigated as a novel corticotrophin-releasing factor (CRF)₁ receptor antagonist. In rodent models of anxiety, it demonstrated effects in various behavioral and physiological parameters. These include conflict procedures, exploration models, and stress-induced changes in norepinephrine release .

Protodeboronation Reactions

Organoboron compounds play a crucial role in organic synthesis, particularly in Suzuki–Miyaura coupling. However, protodeboronation of alkyl boronic esters remains an underdeveloped area. This compound could potentially participate in catalytic protodeboronation reactions, expanding its utility in functionalizing alkyl boronic esters .

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S/c1-9-18-11(8-25-9)15(24)21-4-6-22(7-5-21)16-19-13(10-2-3-10)12(17)14(23)20-16/h8,10H,2-7H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKZATHWHUBGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-fluoro-2-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one

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